molecular formula C3H2BrF3 B1313206 1-Propene, 3-bromo-1,1,2-trifluoro- CAS No. 178676-13-6

1-Propene, 3-bromo-1,1,2-trifluoro-

Cat. No.: B1313206
CAS No.: 178676-13-6
M. Wt: 174.95 g/mol
InChI Key: RGWJVJCWNDHBGF-UHFFFAOYSA-N
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Description

1-Propene, 3-bromo-1,1,2-trifluoro- is an organofluorine compound with the molecular formula C3H2BrF3. It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a propene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 3-bromo-1,1,2-trifluoro- can be synthesized through the addition of bromine to 3,3,3-trifluoropropene. The reaction typically involves the use of a brominating agent such as liquid bromine, and it is carried out under controlled conditions to ensure high yield and selectivity. The reaction is exothermic and requires careful temperature control .

Industrial Production Methods: In industrial settings, the production of 1-Propene, 3-bromo-1,1,2-trifluoro- involves the continuous addition of bromine to a stream of 3,3,3-trifluoropropene. The process is optimized for large-scale production, with considerations for safety, efficiency, and environmental impact. The use of catalysts and advanced reaction engineering techniques can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 3-bromo-1,1,2-trifluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propene, 3-bromo-1,1,2-trifluoro- has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Materials Science: The compound is used in the production of fluoropolymers and other advanced materials with desirable properties such as chemical resistance and thermal stability.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds, particularly those requiring fluorine substitution for enhanced biological activity.

    Industrial Applications: The compound is used in the manufacture of specialty chemicals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 1-Propene, 3-bromo-1,1,2-trifluoro- in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom and the double bond in the propene moiety are key reactive sites. The compound can act as an electrophile or a nucleophile depending on the reaction conditions. The presence of fluorine atoms influences the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 1-Propene, 3-bromo-1,1,2-trifluoro- is unique due to its combination of a bromine atom and multiple fluorine atoms attached to a propene backbone. This structure imparts specific reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in both academic and industrial research .

Properties

IUPAC Name

3-bromo-1,1,2-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3/c4-1-2(5)3(6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWJVJCWNDHBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442678
Record name 1-Propene, 3-bromo-1,1,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178676-13-6
Record name 1-Propene, 3-bromo-1,1,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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